molecular formula C18H19N3O2 B13095360 (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B13095360
M. Wt: 309.4 g/mol
InChI Key: GSCFIRWTGDUVNH-UHFFFAOYSA-N
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Description

Key Bonding Features

  • Xanthenone Core : The C₉=O bond length measures approximately 1.22 Å, characteristic of a carbonyl group. The aromatic C–C bonds in the benzene rings range from 1.38–1.42 Å, consistent with sp² hybridization.
  • Piperazine Linkage : The C–N bonds in the piperazine ring average 1.45 Å, while the N–C₄ bond (linked to the amine group) shortens to 1.41 Å due to partial double-bond character from resonance with the adjacent nitrogen lone pairs.
  • Methanone Bridge : The carbonyl group connecting the xanthenone and piperazine exhibits a bond angle of 120° at the central carbon, favoring sp² hybridization and conjugation with the xanthenone π-system.

Table 1 : Selected bond lengths and angles in This compound

Bond/Angle Measurement (Å/°)
C₉=O 1.22
C₁–C₂ (aromatic) 1.39
N–C₄ (piperazine) 1.41
C–N (piperazine) 1.45
C₉–C₁₃ (bridge) 1.51
∠C₈–C₉–O 120°

Electronic delocalization across the xanthenone core enhances stability, while the piperazine’s nitrogen atoms introduce sites for hydrogen bonding and protonation.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-aminopiperazin-1-yl)-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C18H19N3O2/c19-21-11-9-20(10-12-21)18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17H,9-12,19H2

InChI Key

GSCFIRWTGDUVNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N

Origin of Product

United States

Preparation Methods

Formation of 1-(9-Xanthenyl)piperazine Intermediates

A foundational step involves synthesizing 1-(9-xanthenyl)piperazine derivatives, which serve as precursors to the target compound. This is typically achieved by:

  • Hydrolysis of carbethoxy-substituted xanthenyl piperazines under basic conditions (e.g., sodium hydroxide in aqueous ethanol) at reflux temperatures for several hours (e.g., 3 hours), followed by cooling and precipitation to isolate the piperazine intermediate.

  • Recrystallization from non-polar solvents such as hexane to purify the product, which melts around 118–119 °C, confirming identity and purity.

Amide Bond Formation via Carbamoylation

The critical step to obtain (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone is the formation of the amide bond between the xanthenyl moiety and the aminopiperazine nitrogen:

  • Reaction of 1-(9-xanthenyl)piperazine with carbamoyl chlorides or isocyanates (e.g., ethyl isothiocyanate, cyclohexyl isothiocyanate, phenyl isothiocyanate) in anhydrous ether or acetone solvents under stirring at room temperature or reflux conditions.

  • Use of bases such as potassium carbonate to facilitate the nucleophilic attack of the amine on the carbamoyl chloride, promoting amide formation.

  • The reaction mixture is typically refluxed for 2–3 hours, then filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

  • Crystallization from mixed solvents such as chloroform and ether yields the pure amide product.

Typical Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Hydrolysis of carbethoxy derivative Sodium hydroxide solution (aqueous) Ethanol/water Reflux (~78 °C) 3 hours Followed by cooling and precipitation
Carbamoylation (amide formation) Carbamoyl chloride or isocyanate + K2CO3 Acetone or ether Reflux or RT 2–3 hours Stirring, filtration, solvent removal
Purification Recrystallization Chloroform/ether Ambient Until crystals form Ensures product purity and characterization

Analytical and Purity Confirmation Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are standard for confirming the structure and functional groups of the synthesized compound.

  • Melting point determination provides an initial purity check (e.g., melting points reported around 118–119 °C for intermediates and 185–256 °C for carbamoyl derivatives).

  • Elemental analysis and mass spectrometry may be used for further confirmation.

Research Findings and Optimization Notes

  • Reaction yields and purity depend significantly on solvent choice, reaction temperature, and the stoichiometry of reagents.

  • Refluxing in ethanol/water mixtures during hydrolysis ensures complete conversion of carbethoxy derivatives to piperazine intermediates.

  • Carbamoylation reactions benefit from slow addition of isocyanates or carbamoyl chlorides to control precipitation and maximize yield.

  • The choice of carbamoyl substituent (e.g., ethyl, cyclohexyl, phenyl) affects melting points and potentially biological activity, indicating scope for structural optimization.

  • Spectroscopic data confirm that the amide bond formation proceeds cleanly without significant side reactions under optimized conditions.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Outcome/Product Reference
Hydrolysis of carbethoxy-4-(9-xanthenyl)piperazine NaOH in EtOH/H2O, reflux 3 h 1-(9-xanthenyl)piperazine intermediate
Carbamoylation with ethyl isothiocyanate Ether, room temp, stirring 1-(N-ethylthiocarbamoyl)-4-(9-xanthenyl)piperazine
Carbamoylation with cyclohexyl isothiocyanate Ether, room temp, stirring 1-(N-cyclohexylthiocarbamoyl)-4-(9-xanthenyl)piperazine
Carbamoylation with phenyl isothiocyanate Ether, room temp, stirring 1-(N-phenylthiocarbamoyl)-4-(9-xanthenyl)piperazine
Carbamoylation with diphenylcarbamoyl chloride Acetone/K2CO3, reflux 2.5 h 1-(N,N-diphenylcarbamoyl)-4-(9-xanthenyl)piperazine

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group on the piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and fluorescent materials.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, while the xanthene moiety can engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Key Structural Features:

  • Xanthene core : Provides rigidity and planar aromaticity, enhancing UV absorption and stability.
  • 4-Aminopiperazine: Introduces basicity and hydrogen-bonding capacity, influencing solubility and biological interactions.
  • Ketone bridge : Facilitates conjugation between the xanthene and piperazine groups, modulating electronic properties.

Synthetic routes for analogous compounds often involve Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in xanthene-carboxylic acid derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key differences:

Compound Name Core Structure Piperazine Substituent Additional Features Key References
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone Xanthene 4-Amino None
(4-Methoxyphenyl)(9H-xanthen-9-yl)methanone Xanthene None 4-Methoxyphenyl
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone Phenyl 3-Methoxy-4-nitrophenyl Nitro group
(9H-Xanthen-9-yl)-acetic acid Xanthene None Acetic acid side chain
(4-Methylpiperazin-1-yl)(2-aminophenyl)methanone Phenyl 4-Methyl 2-Aminophenyl
(2,6-Dimethyl-4-morpholyl)(9H-xanthen-9-yl)methanone Xanthene Morpholine 2,6-Dimethyl

Key Observations :

  • Electron-donating vs. electron-withdrawing groups: The 4-aminopiperazine group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in compound 12 , which may alter reactivity and solubility.
  • Xanthene vs. phenyl cores : Xanthene-based compounds exhibit enhanced photostability compared to phenyl analogues, as seen in OLED applications .
  • Side-chain modifications : Acetic acid derivatives (e.g., (9H-Xanthen-9-yl)-acetic acid ) show increased polarity, impacting solubility in aqueous media .

Physicochemical Properties

The table below compares melting points, spectral data, and stability:

Compound Name Melting Point (°C) IR Bands (cm⁻¹) Stability Notes References
This compound Not reported ~3053 (N-H stretch), 1614 (C=O) Likely stable in dry conditions
(4-Methoxyphenyl)(9H-xanthen-9-yl)methanone Not reported 1556 (C-O), 1487 (aromatic C=C) Stable under inert atmosphere
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone 185–187 1627 (C=O), 1575 (NO₂) Decomposes above 200°C
(2,6-Dimethyl-4-morpholyl)(9H-xanthen-9-yl)methanone Not reported Not available High thermal stability (GC-MS data)

Notable Trends:

  • Melting points : Nitro-substituted compounds (e.g., compound 12 ) exhibit higher melting points due to stronger intermolecular interactions .
  • Thermal stability : Xanthene derivatives generally decompose at higher temperatures (>250°C) compared to tetrazole-based analogues .

Biological Activity

The compound (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_2O. It features a piperazine ring, which is known for its ability to interact with various biological targets, and a xanthenone moiety that may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of derivatives that showed activity against Plasmodium falciparum, the causative agent of malaria. The derivatives were evaluated for their in vitro antimalarial activity, revealing half-maximal inhibitory concentration (IC50) values below 0.5 μM for several compounds, indicating potent activity against both chloroquine-sensitive and resistant strains .

Table 1: In Vitro Antimalarial Activity of Derivatives

Compound IDIC50 (μM)Strain Type
9a<0.5Chloroquine-sensitive
9e0.23Chloroquine-resistant
10a0.60Chloroquine-sensitive
10b0.45Chloroquine-resistant

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound derivatives were assessed using VERO cell lines. Most compounds exhibited cytotoxicity at concentrations greater than 50 μM, with some showing significant activity at lower concentrations, indicating a need for careful evaluation in therapeutic contexts .

Table 2: Cytotoxicity Profiles

Compound IDCytotoxicity (μM)
9a36.5
9d47
10a>80
10b>50

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Heme Polymerization : The piperazine moiety may facilitate binding to heme, disrupting the polymerization process critical for Plasmodium survival.
  • Receptor Interaction : Similar compounds have been shown to conform to quinoline receptor sites, suggesting a potential mechanism through which these compounds exert their antimalarial effects .

Case Studies

A notable study examined the efficacy of various synthesized analogs in vivo against Plasmodium yoelii nigeriensis in a mouse model. Results indicated that certain derivatives achieved complete parasite inhibition at doses as low as 100 mg/kg by day four post-infection, demonstrating their potential as effective antimalarial agents .

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